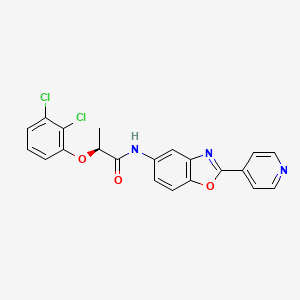
Impdh2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Impdh2-IN-2 is a potent inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and infectious diseases .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Impdh2-IN-2 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of specific functional groups that confer its inhibitory properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly available .
Analyse Chemischer Reaktionen
Impdh2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Impdh2-IN-2 has a wide range of scientific research applications:
Infectious Diseases: This compound displays moderate antibacterial activity and has potential as an anti-tuberculosis agent.
Biochemistry: The compound is used to study the role of IMPDH in cellular metabolism and its regulation under different physiological conditions.
Pharmacology: Researchers use this compound to explore new therapeutic strategies for diseases involving dysregulated nucleotide metabolism.
Wirkmechanismus
Impdh2-IN-2 exerts its effects by inhibiting the activity of inosine 5’-monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine 5’-phosphate to xanthosine 5’-phosphate, a key step in the synthesis of guanine nucleotides. By inhibiting this enzyme, this compound reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Impdh2-IN-2 is compared with other IMPDH inhibitors such as mycophenolic acid, mizoribine, and ribavirin:
Eigenschaften
Molekularformel |
C21H15Cl2N3O3 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1 |
InChI-Schlüssel |
HRXGXBGJVNUGSX-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


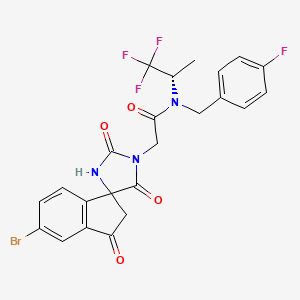
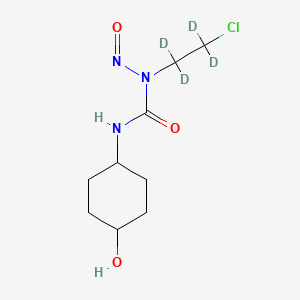
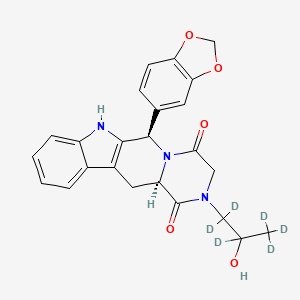
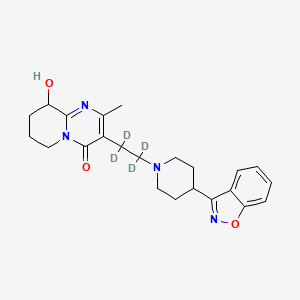

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
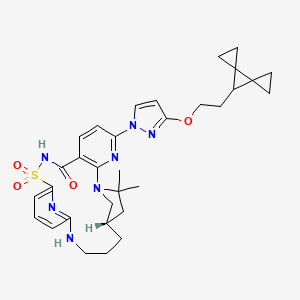

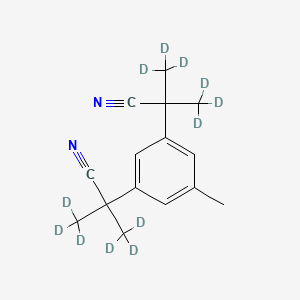
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
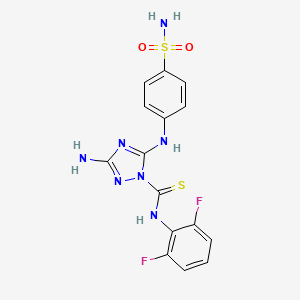
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
![(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine](/img/structure/B12423703.png)
